Cafestol

Catalog No.
S522491
CAS No.
469-83-0
M.F
C20H28O3
M. Wt
316.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cafestol

CAS Number

469-83-0

Product Name

Cafestol

IUPAC Name

(1S,4S,12S,13R,16R,17R)-17-(hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-ol

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C20H28O3/c1-18-7-5-16-14(6-9-23-16)15(18)4-8-19-10-13(2-3-17(18)19)20(22,11-19)12-21/h6,9,13,15,17,21-22H,2-5,7-8,10-12H2,1H3/t13-,15-,17+,18-,19+,20+/m1/s1

InChI Key

DNJVYWXIDISQRD-HWUKTEKMSA-N

SMILES

CC12CCC3=C(C1CCC45C2CCC(C4)C(C5)(CO)O)C=CO3

Solubility

Soluble in DMSO

Synonyms

Cafestol

Canonical SMILES

CC12CCC3=C(C1CCC45C2CCC(C4)C(C5)(CO)O)C=CO3

Isomeric SMILES

C[C@@]12CCC3=C([C@H]1CC[C@]45[C@H]2CC[C@H](C4)[C@](C5)(CO)O)C=CO3

Description

The exact mass of the compound Cafestol is 316.2038 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Supplementary Records. It belongs to the ontological category of primary alcohol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cafestol is a natural diterpenoid compound predominantly found in coffee beans, particularly in unfiltered coffee varieties such as Turkish and French press coffee. It is one of the primary compounds responsible for the lipid-raising effects associated with coffee consumption. The chemical structure of cafestol consists of a complex arrangement of carbon atoms, making it a pentacyclic diterpene alcohol. In Coffea arabica, cafestol is present in concentrations ranging from 0.4% to 0.7% by weight .

  • Cholesterol metabolism: Studies suggest cafestol inhibits an enzyme in the liver involved in bile acid synthesis, leading to an increase in LDL cholesterol levels [].
  • Blood sugar control: Some research indicates cafestol may improve insulin secretion and glucose uptake in muscle cells, potentially benefiting blood sugar control. More research is needed to understand the exact mechanism behind this effect.
  • Limited data: Information on the specific toxicity of cafestol is limited. However, due to its structural similarity to kahweol, another coffee diterpene with cholesterol-raising properties, cafestol may be a concern for individuals with high cholesterol [].
  • Coffee preparation method: The amount of cafestol extracted from coffee beans depends on the brewing method. Paper filters effectively remove cafestol, while unfiltered methods like boiling or using a French press retain more cafestol [].

Cafestol exhibits various chemical reactivity patterns, primarily due to its functional groups. It has been shown to interact with nuclear receptors, specifically the farnesoid X receptor and pregnane X receptor, which play critical roles in cholesterol metabolism. These interactions can lead to the modulation of bile acid synthesis and cholesterol homeostasis, resulting in increased serum cholesterol levels . Cafestol suppresses the activity of key enzymes involved in bile acid synthesis, such as cholesterol 7 alpha-hydroxylase and sterol 27-hydroxylase, through downregulation of their respective mRNAs .

Cafestol has been linked to several biological activities that may have health implications:

  • Cholesterol Regulation: Cafestol is known to raise serum cholesterol levels, particularly low-density lipoprotein cholesterol, by inhibiting bile acid synthesis .
  • Anti-inflammatory Effects: Studies suggest that cafestol exhibits anti-inflammatory properties by downregulating inflammatory mediators and blocking pathways such as the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) .
  • Anticarcinogenic Properties: Cafestol has demonstrated potential anticarcinogenic effects in animal models, indicating its ability to induce apoptosis in cancer cells and inhibit tumor growth .
  • Neuroprotective Effects: Research indicates that cafestol may provide neuroprotective benefits, particularly in models of neurodegenerative diseases like Parkinson's disease .

The synthesis of cafestol can be achieved through various methods, including:

  • Natural Extraction: The most common method involves extracting cafestol from coffee beans using solvents or supercritical carbon dioxide extraction techniques.
  • Chemical Synthesis: Recent studies have focused on total synthesis methods that involve multiple steps to construct the cafestol molecule from simpler organic compounds. For instance, one reported method utilizes vinyliodide and aldehyde-alkene cyclizations over 20 steps to achieve the desired compound .

Studies have shown that cafestol interacts with various biological systems:

  • Cholesterol Metabolism: Cafestol's interaction with nuclear receptors leads to significant alterations in cholesterol metabolism, impacting lipid profiles in humans .
  • Inflammatory Pathways: Research indicates that cafestol can inhibit pro-inflammatory cytokine production by modulating signaling pathways involved in inflammation .
  • Drug Interactions: There is ongoing research into how cafestol may affect the pharmacokinetics of other drugs through its action on liver enzymes involved in drug metabolism.

Cafestol is often compared with other coffee-derived diterpenes, particularly kahweol. Here are some similar compounds and their unique characteristics:

CompoundStructure DifferencesUnique Properties
KahweolContains an additional double bond on the furan ringExhibits stronger anti-inflammatory effects than cafestol; more potent against COX-2 expression
Chlorogenic AcidA polyphenolic compound found in coffeeKnown for its antioxidant properties; does not raise cholesterol levels like cafestol
CaffeineA methylxanthine alkaloidPrimarily acts as a stimulant; different mechanism compared to cafestol's lipid-regulating effects

Cafestol's uniqueness lies in its specific influence on cholesterol metabolism and its dual role as both a potential health promoter and a contributor to increased serum cholesterol levels when consumed in certain forms of coffee. Its complex interactions with biological systems highlight its significance in both nutrition and pharmacology.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

316.20384475 g/mol

Monoisotopic Mass

316.20384475 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Melting Point

160-162°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AC465T6Q6W

Other CAS

469-83-0

Wikipedia

Cafestol

Dates

Modify: 2023-08-15
1: Hao WR, Sung LC, Chen CC, Chen PY, Cheng TH, Chao HH, Liu JC, Chen JJ. Cafestol Inhibits Cyclic-Strain-Induced Interleukin-8, Intercellular Adhesion Molecule-1, and Monocyte Chemoattractant Protein-1 Production in Vascular Endothelial Cells. Oxid Med Cell Longev. 2018 Apr 30;2018:7861518. doi: 10.1155/2018/7861518. eCollection 2018. PubMed PMID: 29854096; PubMed Central PMCID: PMC5952558.
2: Rendón MY, Dos Santos Scholz MB, Bragagnolo N. Physical characteristics of the paper filter and low cafestol content filter coffee brews. Food Res Int. 2018 Jun;108:280-285. doi: 10.1016/j.foodres.2018.03.041. Epub 2018 Mar 15. PubMed PMID: 29735059.
3: Novaes FJM, Itabaiana Junior I, Sutili FK, Marriott PJ, Bizzo HR, Aquino Neto FR, Souza ROMA, Rezende CM. Lipase-catalysed esters synthesis of cafestol and kahweol. Food Chem. 2018 Sep 1;259:226-233. doi: 10.1016/j.foodchem.2018.03.111. Epub 2018 Mar 27. PubMed PMID: 29680048.
4: Tsai YT, Sung LC, Haw WR, Chen CC, Huang SF, Liu JC, Cheng TH, Chen PY, Loh SH, Tsai CS. Cafestol, a coffee diterpene, inhibits urotensin II-induced interleukin-8 expression in human umbilical vein endothelial cells. Eur J Pharmacol. 2018 Feb 5;820:106-112. doi: 10.1016/j.ejphar.2017.12.030. Epub 2017 Dec 12. PubMed PMID: 29246853.
5: Rendón MY, Dos Santos Scholz MB, Bragagnolo N. Is cafestol retained on the paper filter in the preparation of filter coffee? Food Res Int. 2017 Oct;100(Pt 1):798-803. doi: 10.1016/j.foodres.2017.08.013. Epub 2017 Aug 5. PubMed PMID: 28873752.
6: Mellbye FB, Jeppesen PB, Shokouh P, Laustsen C, Hermansen K, Gregersen S. Cafestol, a Bioactive Substance in Coffee, Has Antidiabetic Properties in KKAy Mice. J Nat Prod. 2017 Aug 25;80(8):2353-2359. doi: 10.1021/acs.jnatprod.7b00395. Epub 2017 Aug 1. PubMed PMID: 28763212.
7: Lima CS, Spindola DG, Bechara A, Garcia DM, Palmeira-Dos-Santos C, Peixoto-da-Silva J, Erustes AG, Michelin LFG, Pereira GJS, Smaili SS, Paredes-Gamero E, Calgarotto AK, Oliveira CR, Bincoletto C. Cafestol, a diterpene molecule found in coffee, induces leukemia cell death. Biomed Pharmacother. 2017 Aug;92:1045-1054. doi: 10.1016/j.biopha.2017.05.109. Epub 2017 Jun 10. PubMed PMID: 28618649.

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